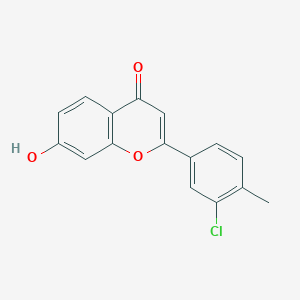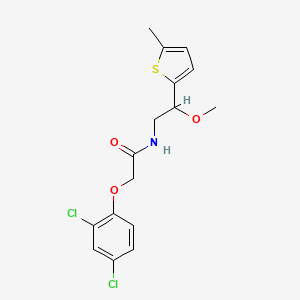
4-(4-Fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole, also known as FSPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a thiazole derivative that contains a fluorosulfonyloxyphenyl group and a methyl group at positions 4 and 2, respectively.
Mecanismo De Acción
The mechanism of action of 4-(4-Fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are essential for cancer cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising strategy for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity and good biocompatibility, making it a promising candidate for further development as a therapeutic agent. Additionally, this compound has been shown to exhibit good solubility in water and organic solvents, which is important for its potential applications in various fields.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(4-Fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole is its versatility and potential for multiple applications in various fields. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of this compound is its potential instability under certain conditions, which may affect its efficacy and reproducibility in lab experiments.
Direcciones Futuras
There are several future directions for research on 4-(4-Fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole, including the development of more potent and selective derivatives for cancer therapy, the investigation of its potential as a drug delivery system, and the exploration of its applications in material science and agriculture. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its synthesis and purification methods for improved efficacy and reproducibility.
Métodos De Síntesis
The synthesis of 4-(4-Fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole involves the reaction of 4-fluoroaniline with chlorosulfonic acid, followed by the addition of potassium hydroxide and 2-methylthio-1,3-thiazole. The resulting product is purified through recrystallization to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
4-(4-Fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has also been investigated for its potential as an anti-inflammatory and analgesic agent.
In material science, this compound has been utilized as a building block for the synthesis of novel polymers and materials with unique properties, such as high thermal stability and electrical conductivity. Furthermore, this compound has been used as a precursor for the synthesis of thiazole-based dyes and pigments, which have applications in the textile and printing industries.
In agriculture, this compound has been investigated for its potential as a herbicide and fungicide due to its ability to inhibit the growth of various weeds and fungi.
Propiedades
IUPAC Name |
4-(4-fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3S2/c1-7-12-10(6-16-7)8-2-4-9(5-3-8)15-17(11,13)14/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYBIJTZUMMNOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2896150.png)

![8-(4-methoxyphenyl)-2-(2-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2896152.png)
![N-(4-ethoxyphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2896153.png)
![ethyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2896154.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2896158.png)



![N-[cyano(2,4-difluorophenyl)methyl]-2-(pyridin-3-yl)acetamide](/img/structure/B2896168.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2896169.png)


![8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B2896173.png)